2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Übersicht

Beschreibung

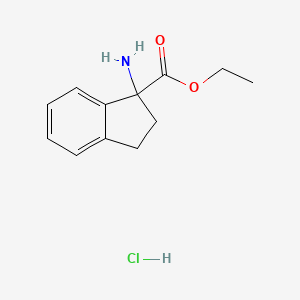

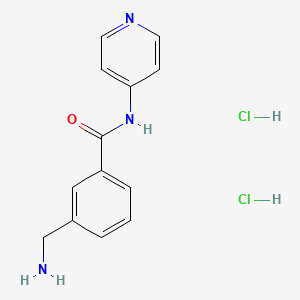

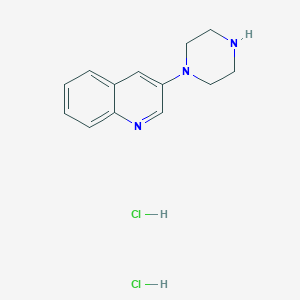

“2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1306604-68-1. It has a molecular formula of C9H11BrClN and a molecular weight of 248.55 g/mol. It is usually available in solid form .

Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride” is 1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Enzyme Inhibition

A study explored the synthesis of cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, and their inhibitory effects on the carbonic anhydrase enzyme (CA). The synthesized bromophenol derivatives demonstrated significant inhibitory effects against various human CA isoenzymes, suggesting potential applications in designing inhibitors for tumor-associated enzymes (Boztaş et al., 2015).

Conversion of Furans

Another study focused on the conversion of furan compounds into phosphinines using a methylenechlorophosphane pentacarbonyltungsten complex, leading to the synthesis of 2-hydroxy- or 2-bromophosphinine complexes. This work contributes to the understanding of how bromophenyl compounds can be used in complex organic synthesis processes (Mao & Mathey, 2011).

Spiroaziridination Reactions

The reaction between primary amines and 2-bromo-2-(cycloalkylidene)acetates under high pressure was investigated, yielding spiroaziridines with significant yields. This study illustrates the utility of bromophenyl compounds in facilitating novel cycloaddition reactions and synthesis of spiroaziridines (Rulev & Maddaluno, 2001).

Tryptamine Derivatives Synthesis

Research on the rearrangement of cyclopropylketone arylhydrazones to form tryptamine derivatives highlights another application. Utilizing (2-arylcyclopropyl)ethanones with 4-bromophenylhydrazine hydrochloride resulted in branched tryptamines, suggesting a method for synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

Oxidative Ring-Opening Reaction

A study on the oxidative ring-opening reaction of cyclopropyl silyl ethers using tris(p-bromophenyl)aminium salts showed the potential for synthesizing ring-expanded ketones. This research provides insight into the applications of bromophenyl compounds in promoting oxidative reactions (Hasegawa et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the compound safely .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNVLZRIWWINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride | |

CAS RN |

1306604-68-1 | |

| Record name | Cyclopropanamine, 2-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)

![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)

![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)